molecular formula C15H21BO5 B1370793 Methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 603122-40-3

Methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B1370793
CAS No.: 603122-40-3
M. Wt: 292.14 g/mol
InChI Key: AGXFFOKAQZEDFQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, also known as 3-METHOXY-4-METHOXYCARBONYLPHENYLBORONIC ACID PINACOL ESTER, is primarily used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units . The compound’s primary targets are these arene units, which are aromatic compounds or rings that play a crucial role in the structure and function of various organic compounds .

Mode of Action

The compound interacts with its targets through a process known as borylation . In the presence of transition metal catalysts, this compound can undergo hydroboration, a reaction that involves the addition of a boron-hydrogen bond to the arene units . This results in the formation of boronic esters, which are key intermediates in the synthesis of the novel copolymers .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of novel copolymers . The compound’s interaction with its targets leads to changes in the structure of the arene units, which in turn affects the properties of the resulting copolymers . These copolymers have unique optical and electrochemical properties, making them useful in various applications .

Pharmacokinetics

It is known that the compound is sensitive to moisture . This suggests that its absorption, distribution, metabolism, and excretion could be influenced by environmental conditions such as humidity.

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the synthesis of novel copolymers . The compound’s interaction with its targets leads to changes in the structure of the arene units, which in turn affects the properties of the resulting copolymers . These copolymers have unique optical and electrochemical properties, making them useful in various applications .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is known to be sensitive to moisture . Therefore, conditions such as humidity could affect its stability and efficacy. Additionally, the presence of transition metal catalysts is necessary for the compound to undergo hydroboration and interact with its targets . Thus, the availability of these catalysts in the environment would also influence the compound’s action.

Biochemical Analysis

Biochemical Properties

Methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate plays a significant role in biochemical reactions, particularly as a reagent in organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is known to interact with palladium catalysts, which are essential for the activation of the boronic ester group, enabling it to participate in the coupling reaction. The nature of these interactions is primarily catalytic, where the palladium catalyst facilitates the transfer of the boronic ester group to the target molecule, resulting in the formation of a new carbon-carbon bond .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role in organic synthesis rather than direct biological activity. In the context of biochemical research, this compound can influence cell function by facilitating the synthesis of bioactive molecules that can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, the products synthesized using this compound can act as inhibitors or activators of specific enzymes, thereby affecting cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The mechanism involves the activation of the boronic ester group by a palladium catalyst, followed by the transfer of this group to a target molecule. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, which result in the formation of a new carbon-carbon bond. The binding interactions with the palladium catalyst are crucial for the activation and transfer of the boronic ester group .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to moisture or oxidizing agents. Long-term studies have shown that the stability of this compound is crucial for its effectiveness in organic synthesis, as degradation can lead to reduced reactivity and yield of the desired products .

Metabolic Pathways

This compound is involved in metabolic pathways related to organic synthesis. It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds, particularly in the presence of palladium catalysts. The metabolic flux and levels of metabolites can be affected by the efficiency of the coupling reactions, which are influenced by the stability and reactivity of the boronic ester group .

Transport and Distribution

It is likely that the compound can be transported across cell membranes and distributed within the cytoplasm, where it can interact with enzymes and other biomolecules involved in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of Methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of pinacol borane with dimethyl carbonate . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, and the product is purified by distillation or chromatography .

Industrial Production Methods:

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)10-7-8-11(13(17)19-6)12(9-10)18-5/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXFFOKAQZEDFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623194
Record name Methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603122-40-3
Record name Methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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